Cas no 99972-47-1 (3-Amino-5-phenylthiophene-2-carboxylic Acid)

3-Amino-5-phenylthiophene-2-carboxylic Acid is a heterocyclic compound featuring a thiophene core substituted with an amino group at the 3-position and a phenyl ring at the 5-position, along with a carboxylic acid functionality at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both amino and carboxylic acid groups allows for further derivatization, enabling the formation of amides, esters, or other heterocyclic systems. Its rigid aromatic framework contributes to stability, while the functional groups enhance reactivity, making it valuable for constructing complex molecular architectures.
3-Amino-5-phenylthiophene-2-carboxylic Acid structure
99972-47-1 structure
Product Name:3-Amino-5-phenylthiophene-2-carboxylic Acid
CAS No:99972-47-1
MF:C11H9NO2S
MW:219.259661436081
MDL:MFCD09756507
CID:749947
PubChem ID:19843282
Update Time:2025-05-28

3-Amino-5-phenylthiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 3-amino-5-phenyl-
    • 3-amino-5-phenyl-2-Thiophenecarboxylic acid
    • 3-amino-5-phenylthiophene-2-carboxylic acid
    • EN300-25466
    • 3-amino-5-phenylthiophene-2-carboxylicacid
    • FT-0708469
    • BS-23884
    • CADPUALMFMAHDY-UHFFFAOYSA-N
    • 99972-47-1
    • AKOS000352545
    • SCHEMBL2044907
    • 3-Amino-5-phenyl-thiophene-2-carboxylic acid
    • DTXSID80600522
    • 3-Amino-5-phenylthiophene-2-carboxylic Acid
    • MDL: MFCD09756507
    • Inchi: 1S/C11H9NO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
    • InChI Key: CADPUALMFMAHDY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=C1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 219.03539970g/mol
  • Monoisotopic Mass: 219.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 91.6Ų

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